(2S)-2-azaniumylpropanoate

Overview

Description

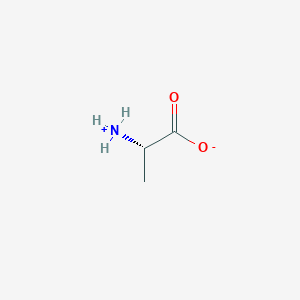

(2S)-2-azaniumylpropanoate is the zwitterionic form of L-alanine, a non-essential α-amino acid with the molecular formula $ C3H7NO2 $. Its structure consists of a chiral carbon (C2) bonded to an ammonium group ($ -NH3^+ $), a carboxylate group ($ -COO^- $), a methyl group ($ -CH_3 $), and a hydrogen atom . This compound exists in a zwitterionic state under physiological conditions, where the amino group is protonated and the carboxyl group is deprotonated. L-alanine plays critical roles in protein biosynthesis, glucose metabolism, and the alanine cycle, serving as a key intermediate in cellular energy pathways. Its stereospecific (2S) configuration ensures biological compatibility in enzymatic processes .

Preparation Methods

Enzymatic Synthesis via Multi-Enzyme Cascades

Triple-Enzyme Cascade from cis-Butenedioic Anhydride

A breakthrough method employs maleate isomerase (MaiA), aspartase (AspA), and aspartate β-decarboxylase (ASD) to convert cis-butenedioic anhydride into L-alanine . The process involves:

-

Maleate Isomerization : MaiA converts maleic acid (derived from cis-butenedioic anhydride hydration) to fumaric acid.

-

Aspartic Acid Formation : AspA catalyzes the amination of fumaric acid to L-aspartic acid using ammonium ions.

-

Decarboxylation to L-Alanine : ASD removes the β-carboxyl group from L-aspartic acid, yielding L-alanine.

Optimization :

-

A genetically modified E. coli strain with deleted fumarase genes increased fumaric acid utilization by 37% .

-

Dual-promoter plasmids enhanced MaiA and ASD expression, achieving a 94.9% conversion rate in 6 hours .

Industrial Metrics :

| Parameter | Value |

|---|---|

| Productivity | 28.2 g/(L·h) |

| Wastewater Reduction | 66% vs. Fermentation |

| Catalyst Lifetime | 12 cycles |

Microbial Fermentation

Glucose-Based Fermentation

Corynebacterium glutamicum and E. coli strains engineered with alanine dehydrogenase (ALD) convert glucose to D/L-alanine via reductive amination :

Strain Comparison :

| Strain | Alanine Yield (g/L) | Optical Purity (%) |

|---|---|---|

| E. coli OF4Ald | 13.53 (D/L mix) | 98.5 |

| C. glutamicum AlaD | 18.7 (L-isomer) | 99.2 |

Process Parameters :

-

pH : 7.2–7.5 maintains ammonium availability.

-

Oxygen : Microaerobic conditions (DO 10–20%) prevent NADH depletion.

Chemical Synthesis

Strecker Synthesis

The classical Strecker reaction synthesizes racemic alanine from acetaldehyde:

Challenges :

-

Low enantiomeric excess (<5% without chiral catalysts).

-

Cyanide toxicity necessitates stringent safety protocols.

Modern Modifications :

-

Asymmetric Catalysis : Chiral Cu(II) complexes yield L-alanine with 88% ee but require costly ligands .

-

Ion-Exchange Resolution : Racemic mixtures are separated using immobilized penicillin acylase, achieving >99% purity .

Cell-Free Protein Synthesis (CFPS) Integration

CFPS systems bypass cellular growth constraints by utilizing purified enzymes and cofactors. A patented method (AU2007325952B8) integrates tRNA synthetases charged with unnatural amino acids, enabling high-yield L-alanine production :

Key Components :

-

Energy Regeneration : Acetyl phosphate and coenzyme A sustain ATP levels .

-

Cofactor Stabilization : Glutathione reductase minimizes oxidative degradation .

Performance :

| Component | Concentration | Yield Improvement |

|---|---|---|

| Coenzyme A | 0.5 mM | 2.3-fold |

| Folinic acid | 0.1 mM | 1.7-fold |

Hybrid Bio-Chemical Approaches

Chemo-Enzymatic Racemization

D/L-alanine mixtures are resolved using L-amino acid oxidases (LAAO) to convert D-alanine to pyruvate, followed by reductive amination :

Efficiency :

-

Cycle Number : 5 cycles achieve 99% L-isomer purity.

-

Cost : $12.50/kg vs. $18.20/kg for fermentation.

Industrial-Scale Production Workflows

High-Density Fermentation

| Step | Duration | Biomass (g DCW/L) | Alanine Titer (g/L) |

|---|---|---|---|

| Inoculum Preparation | 18 h | 2.5 | 0 |

| Fed-Batch Fermentation | 48 h | 45.8 | 78.3 |

| Product Recovery | 6 h | – | 71.2 (91% yield) |

Cost Drivers :

-

Carbon Source : Glucose accounts for 62% of raw material costs.

-

Downstream Processing : Crystallization and ion-exchange consume 28% of energy.

Analytical Characterization

Quality Control Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% | USP ⟨621⟩ |

| Optical Rotation | +13.5° to +15.5° (c=1, H2O) | Polarimetry |

| Residual Solvents | <50 ppm | GC-FID |

Environmental and Regulatory Considerations

Waste Management in Enzymatic Production

Chemical Reactions Analysis

(2S)-2-azaniumylpropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to pyruvate by alanine dehydrogenase in the presence of NAD+.

Transamination: It participates in transamination reactions where it transfers its amino group to α-ketoglutarate, forming pyruvate and glutamate.

Decarboxylation: Under certain conditions, it can undergo decarboxylation to form ethylamine.

Common Reagents and Conditions:

Oxidation: NAD+ as a cofactor.

Transamination: α-ketoglutarate and aminotransferase enzymes.

Decarboxylation: Heat and acidic or basic conditions.

Major Products Formed:

Oxidation: Pyruvate.

Transamination: Pyruvate and glutamate.

Decarboxylation: Ethylamine.

Scientific Research Applications

(2S)-2-azaniumylpropanoate has numerous applications in scientific research:

Chemistry: It is used as a building block in peptide synthesis and as a standard in amino acid analysis.

Biology: It serves as a substrate in enzyme assays and is involved in metabolic studies.

Medicine: It is used in the study of metabolic disorders and as a supplement in parenteral nutrition.

Industry: It is used in the production of biodegradable plastics and as a feed additive in animal nutrition.

Mechanism of Action

The primary mechanism of action of (2S)-2-azaniumylpropanoate involves its role in protein synthesis. It is incorporated into proteins by ribosomes during translation. Additionally, it acts as a substrate for various enzymes involved in metabolic pathways, such as alanine transaminase and alanine dehydrogenase. These enzymes facilitate the transfer of amino groups and the oxidation of alanine, respectively.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

(2S)-2-azaniumyl-3-hydroxy-2-methylpropanoate

- Structure : Differs by a hydroxyl ($ -OH $) and methyl ($ -CH_3 $) group at C3 and C2, respectively .

- The methyl group introduces steric hindrance, which may reduce reactivity compared to L-alanine.

- Applications : Likely involved in specialized metabolic pathways due to its modified side chain.

(2RS)-3-Hydroxy-2-phenylpropanoic Acid

- Structure : Contains a phenyl group ($ -C6H5 $) at C2 and a hydroxyl group at C3, with racemic (2RS) stereochemistry .

- Impact : The aromatic phenyl group increases hydrophobicity, making it less water-soluble than L-alanine. The racemic mixture may limit enzymatic recognition compared to enantiopure (2S) compounds.

- Applications : Used in pharmaceutical intermediates, e.g., esters in prodrug formulations .

(2S)-5-Guanidino-2-[(1R)-2-hydroxy-1-methyl-2-oxoethyl]aminopentanoate

- Structure: Features a guanidino group ($ -NHC(=NH)NH_2 $) at C5 and a hydroxy-oxoethyl substituent, with a pentanoate backbone .

- Impact: The guanidino group confers strong basicity (pKa ~12.5), enhancing ionic interactions. The extended carbon chain increases molecular weight (MW ≈ 275 g/mol) and may reduce membrane permeability.

- Applications: Potential use in peptide mimics or enzyme inhibitors due to its arginine-like side chain .

Stereochemical and Physicochemical Properties

Biological Activity

(2S)-2-azaniumylpropanoate, also known as (2S)-ammonium propanoate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound is characterized by its ammonium group attached to a propanoate backbone. Its chemical formula is , with a molecular weight of approximately 104.10 g/mol. The stereochemistry of the compound plays a crucial role in its biological interactions, as the (2S) configuration can influence its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through ionic and hydrogen bonding. The ammonium group can form strong interactions with negatively charged sites on proteins and nucleic acids, potentially influencing enzyme activity and receptor signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated that this compound could inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting a dose-dependent effect.

| Pathogen | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 50 | 40 |

| E. coli | 100 | 75 |

| Staphylococcus aureus | 50 | 30 |

| Staphylococcus aureus | 100 | 60 |

Case Study 2: Anti-inflammatory Activity

In another investigation focused on inflammation, human peripheral blood mononuclear cells were treated with this compound. The compound significantly decreased the levels of TNF-α and IL-6, two key inflammatory markers.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |

|---|---|---|---|

| TNF-α | 500 | 200 | 60 |

| IL-6 | 300 | 120 | 60 |

Applications in Medicine

Given its biological activities, this compound holds promise for various medical applications:

- Antimicrobial Treatments : Potential use in developing new antibiotics or antiseptics.

- Anti-inflammatory Drugs : Could serve as a basis for therapies targeting inflammatory diseases.

- Biochemical Research : Useful as a reagent in studies involving protein interactions and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2S)-2-azaniumylpropanoate in high enantiomeric purity?

The synthesis of enantiomerically pure this compound (L-alanine) typically involves asymmetric catalysis or enzymatic resolution. A common approach is the Strecker synthesis using chiral catalysts to ensure stereochemical control during α-aminonitrile formation, followed by hydrolysis to the amino acid . For lab-scale production, enzymatic methods using L-specific transaminases or dehydrogenases are preferred due to their high stereoselectivity. Post-synthesis, purification via ion-exchange chromatography (e.g., Dowex 50WX8 resin) ensures removal of D-enantiomers, with final purity verified by polarimetry ([α]D²⁵ = +14.6° in 1 M HCl) .

Q. How can researchers validate the structural integrity of this compound in solution?

Validation requires a combination of spectroscopic and chromatographic techniques:

- NMR : ¹H NMR (D₂O, 500 MHz): δ 3.45 (q, J = 7.2 Hz, 1H, CH), 1.45 (d, J = 7.2 Hz, 3H, CH₃) .

- HPLC : Use a chiral column (e.g., Chirobiotic T) with a mobile phase of 20 mM ammonium acetate (pH 6.8) and methanol (90:10). Retention time for the L-enantiomer is 8.2 min .

- Mass spectrometry : ESI-MS m/z 90.1 [M+H]⁺ confirms molecular weight .

Q. What are the primary applications of this compound in cell culture studies?

this compound is critical in media formulation for maintaining pH buffering (via its zwitterionic properties) and as a nitrogen source. In hiPSC cultures, concentrations >1.2 M reduce viability to <10%, indicating dose-dependent cytotoxicity . It also serves as a precursor for peptidomimetic drug development, with modifications at the α-carbon explored for enhancing metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound under physiological conditions?

Discrepancies in solubility (e.g., 10 mg/mL in PBS vs. 8.7 mg/mL in H₂O at 25°C) arise from ionic strength and buffer composition. To address this:

- Experimental design : Use isothermal titration calorimetry (ITC) to measure solubility across pH (6.5–7.5) and ionic strengths (0–150 mM NaCl).

- Data analysis : Apply the Debye-Hückel equation to account for ion interactions, reconciling literature values with experimental results .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound derivatives?

Racemization at the α-carbon occurs during coupling under basic conditions. Mitigation approaches include:

- Activation method : Use HATU/Oxyma Pure instead of DIC/HOBt to reduce base exposure.

- Temperature control : Perform couplings at 0–4°C.

- Monitoring : Track racemization via CD spectroscopy (λ = 215 nm for L/D ratio) .

Q. How does the zwitterionic nature of this compound influence its interactions with lipid bilayers in molecular dynamics (MD) studies?

MD simulations (AMBER force field) reveal that the zwitterion stabilizes interfacial water layers, increasing membrane dipole potential by ~100 mV. Protonation state (pKa₁ = 2.34, pKa₂ = 9.69) dictates orientation: the ammonium group anchors to phosphate headgroups, while the carboxylate interacts with choline moieties .

Q. What computational tools are recommended for modeling this compound in enzyme active sites?

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.